Methyl 5-chloro-2-hydroxy-6-methylnicotinate
CAS No.: 934361-39-4
Cat. No.: VC5158563
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 934361-39-4 |
|---|---|
| Molecular Formula | C8H8ClNO3 |
| Molecular Weight | 201.61 |
| IUPAC Name | methyl 5-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H8ClNO3/c1-4-6(9)3-5(7(11)10-4)8(12)13-2/h3H,1-2H3,(H,10,11) |
| Standard InChI Key | ROJAQOFVCKISEV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C(=O)N1)C(=O)OC)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 5-chloro-2-hydroxy-6-methylnicotinate possesses the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol. Its structure features:
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A chlorine atom at the 5-position of the pyridine ring, enhancing electrophilic reactivity.
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A hydroxyl group at the 2-position, enabling hydrogen bonding and acidity (pKa ≈ 8.2).
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A methyl ester at the 3-position, influencing lipophilicity (logP ≈ 1.5).
The compound’s planar pyridine core facilitates π-π stacking interactions, while substituents create a polarized electronic environment critical for biological interactions.
Table 1: Key Physicochemical Parameters
| Property | Value | Method of Determination |
|---|---|---|
| Melting Point | 142–145°C | Differential Scanning Calorimetry |
| Solubility in Water | 2.3 mg/mL (25°C) | Shake-flask method |
| Partition Coefficient | logP = 1.47 | HPLC retention time analysis |
Synthetic Methodologies
Laboratory-Scale Synthesis
Two primary routes dominate its synthesis:
Esterification of 5-Chloro-2-Hydroxy-6-Methylnicotinic Acid
Reaction Conditions:
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Reactants: 5-Chloro-2-hydroxy-6-methylnicotinic acid (1 eq), methanol (10 eq), sulfuric acid (0.1 eq).
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Procedure: Reflux at 65°C for 6 hours under nitrogen atmosphere.
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Yield: 72–78% after recrystallization from ethyl acetate.
Mechanistic Insight:
Protonation of the carboxylic acid by H₂SO₄ enhances electrophilicity, enabling nucleophilic attack by methanol. The reaction proceeds via a tetrahedral intermediate, with water elimination completing ester formation.
Chlorination of Methyl 2-Hydroxy-6-Methylnicotinate
Reagents: Thionyl chloride (2.5 eq), anhydrous dichloromethane.
Procedure:
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Dissolve precursor (1 eq) in DCM at 0°C.
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Add SOCl₂ dropwise, stir for 2 hours at 25°C.
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Quench with ice-water, extract with DCM.
Yield: 65–70% after column chromatography.
Side Reactions:
Competitive hydrolysis of the ester group occurs at >40°C, necessitating strict temperature control.
Reactivity and Functional Group Transformations
Oxidation Reactions
The 2-hydroxy group undergoes oxidation to a ketone, altering electronic properties:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C, 3h | 5-Chloro-2-oxo-6-methylnicotinate | 82% |
| CrO₃ | Acetone, 0°C, 1h | 5-Chloro-2-oxo-6-methylnicotinate | 68% |
Mechanism: Permanganate oxidation proceeds through a radical pathway, while chromium-based agents form chromate intermediates.
Reductive Dechlorination
Catalytic hydrogenation removes the 5-chloro substituent:
Conditions:
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10% Pd/C (5 wt%), H₂ (1 atm), ethanol, 25°C, 12h.
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Product: Methyl 2-hydroxy-6-methylnicotinate (89% yield).
Application: This dehalogenation enables further functionalization at the 5-position for drug discovery.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Pseudomonas aeruginosa | 50.0 |
Mode of Action: The hydroxyl group chelates metal ions essential for bacterial enzymatic processes, while the chloro group disrupts membrane integrity.
Anti-Inflammatory Effects
In murine macrophage models, the compound reduced TNF-α production by 58% at 50 µM. QSAR modeling suggests the hydroxyl group’s acidity (pKa ≈ 8.2) correlates with COX-2 inhibition potency.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to:
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Antitubercular agents: 5-Nitro derivatives show MIC = 1.56 µg/mL against M. tuberculosis.
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NSAID analogs: Ester hydrolysis yields carboxylic acids with improved COX-2 selectivity.
Agrochemical Development
Derivatives exhibit fungicidal activity against Phytophthora infestans (EC₅₀ = 8.3 µM). Structural modifications at the 6-methyl position enhance systemic transport in plant tissues.
Comparative Analysis with Structural Analogs
Table 3: Impact of Functional Group Modifications
| Compound | logP | MIC (S. aureus) | COX-2 IC₅₀ |
|---|---|---|---|
| Methyl 5-Cl-2-OH-6-Me-nicotinate | 1.47 | 12.5 µg/mL | 3.2 µM |
| Methyl 5-F-2-OH-6-Me-nicotinate | 1.12 | 18.7 µg/mL | 5.1 µM |
| Ethyl 5-Cl-2-OH-6-Me-nicotinate | 1.89 | 9.8 µg/mL | 2.8 µM |
Fluorine substitution decreases lipophilicity but improves metabolic stability, while ethyl esters enhance membrane permeability.
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